Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-benzyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) is a chemical compound with the molecular formula C18H18Br2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Preparation Methods
The synthesis of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) typically involves the reaction of pyridine with a suitable benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .
Scientific Research Applications
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer activity .
Comparison with Similar Compounds
Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) can be compared with other similar pyridinium salts, such as:
- 1,1’-(p-Xylylene)bis(1-pyridinium) Dibromide
- 1,1’-(p-Xylylene)bis(1-pyridinium bromide)
These compounds share similar structural features but may differ in their specific chemical and biological properties. The uniqueness of Pyridinium, 1,1’-(p-phenylenedimethylene)bis(4-benzyl-, dibromide) lies in its specific substituents and the resulting effects on its reactivity and applications .
Properties
CAS No. |
102584-21-4 |
---|---|
Molecular Formula |
C32H30Br2N2 |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
4-benzyl-1-[[4-[(4-benzylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C32H30N2.2BrH/c1-3-7-27(8-4-1)23-29-15-19-33(20-16-29)25-31-11-13-32(14-12-31)26-34-21-17-30(18-22-34)24-28-9-5-2-6-10-28;;/h1-22H,23-26H2;2*1H/q+2;;/p-2 |
InChI Key |
MSSFVPHFMIWDCB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)CC5=CC=CC=C5.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.